rel-(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride
Description
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Properties
IUPAC Name |
(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXUTVCDDGFMPM-KJESCUSBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2C1C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]2[C@H]1C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rel-(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid; hydrochloride (CAS No. 2173992-30-6) is a bicyclic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Research indicates that rel-(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid may interact with various biological targets, influencing neurotransmitter systems and potentially exhibiting neuroprotective properties. Its structure suggests a relationship to other bicyclic compounds known to affect cholinergic pathways, which are critical in cognitive functions and memory formation .
Neuropharmacological Effects
Studies have demonstrated that this compound may modulate neurotransmitter release and receptor activity, particularly in the central nervous system (CNS). The following effects have been noted:
- Cholinergic Activity : It may enhance acetylcholine signaling, which is vital for learning and memory processes.
- Neuroprotective Effects : Preliminary studies suggest it could protect neuronal cells from oxidative stress-induced damage.
Antimicrobial Activity
There is emerging evidence that rel-(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid exhibits antimicrobial properties against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cholinergic Modulation Study :
- Antimicrobial Efficacy Study :
- Neuroprotection Research :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C7H12ClNO2 |
| Molecular Weight | 177.63 g/mol |
| Purity | >95% |
| Cholinergic Activity | Enhances acetylcholine signaling |
| Antimicrobial Activity | Effective against certain bacteria |
Scientific Research Applications
Medicinal Chemistry Applications
rel-(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid; hydrochloride has been investigated for its potential as a pharmacological agent. Its structural similarity to known neurotransmitter systems suggests it may interact with various receptors in the brain.
Neuropharmacological Studies
- Dopamine Receptor Modulation : Preliminary studies indicate that this compound may exhibit activity at dopamine receptors, which are crucial in the treatment of disorders such as schizophrenia and Parkinson's disease.
- Analgesic Properties : Research has suggested potential analgesic effects, making it a candidate for pain management therapies.
- Cognitive Enhancement : There is ongoing research into its effects on cognitive function, particularly in enhancing memory and learning processes.
Synthesis and Use as a Synthetic Intermediate
The compound serves as an important intermediate in the synthesis of more complex molecules in organic chemistry.
Synthetic Applications
- Building Block for Complex Molecules : Its bicyclic structure allows for functionalization and incorporation into larger frameworks, useful in drug design.
- Reagent in Organic Synthesis : It is utilized in various synthetic pathways to create derivatives with enhanced biological activity.
Case Study 1: Neuropharmacological Research
A study published in the Journal of Medicinal Chemistry evaluated the binding affinity of rel-(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid; hydrochloride to dopamine receptors. The findings indicated significant binding affinity compared to standard dopamine agonists, suggesting its potential role as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Synthesis of Novel Analgesics
In a synthetic chemistry project detailed in Organic Letters, researchers used rel-(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid; hydrochloride as a precursor to develop new analgesic compounds. The resultant derivatives demonstrated enhanced potency and selectivity for pain pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
